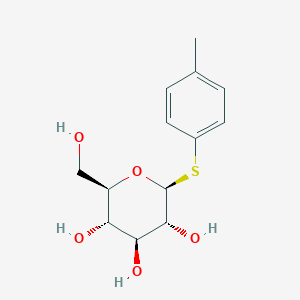

4-Methylphenyl 1-thio-beta-D-glucopyranoside

Übersicht

Beschreibung

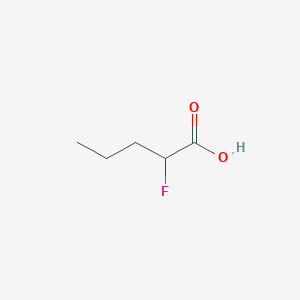

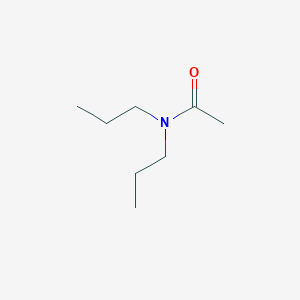

Synthesis Analysis

The synthesis of 4-Methylphenyl 1-thio-β-D-glucopyranoside-related compounds involves key glycosyl donors for achieving stereoselective synthesis of α-D-glucopyranosyl linked oligosaccharides, utilizing compounds such as methyl 2,3,4,6-tetra-O-(4-methoxybenzyl-1-thio-β-D-glucopyranoside) (Jain & Matta, 1992). This approach is pivotal for generating specific glycosidic linkages with desired stereochemistry.

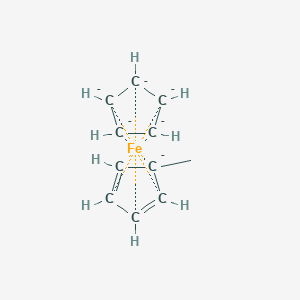

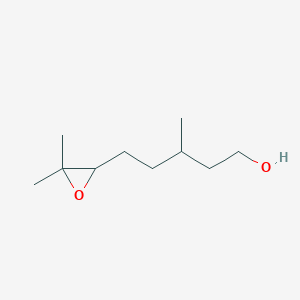

Molecular Structure Analysis

The molecular structure of related glucopyranosides, such as methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside, has been elucidated through crystallography, demonstrating the compounds' conformation and spatial arrangement (Mackie et al., 2002). These studies are crucial for understanding the molecular interactions and properties of the glucopyranoside derivatives.

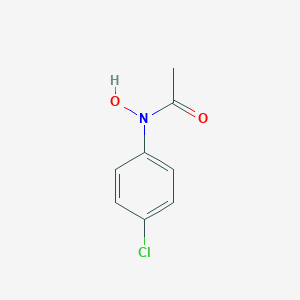

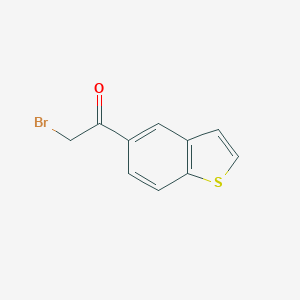

Chemical Reactions and Properties

Chemical reactions involving 4-Methylphenyl 1-thio-β-D-glucopyranoside derivatives can lead to the functionalization of surfaces, as seen in the electrochemical immobilization of 4-aminophenyl-β-D-glucopyranoside on carbon surfaces (Peigneguy et al., 2018). Such modifications enhance surface properties, like wetting, and enable controlled release mechanisms, showcasing the compound's chemical versatility.

Physical Properties Analysis

The physical properties of glucopyranoside compounds are closely linked to their molecular structure, with crystallographic studies providing insights into their solid-state characteristics, such as crystal packing, conformation, and intermolecular interactions (Mackie et al., 2002). Understanding these properties is essential for applications in material science and biochemistry.

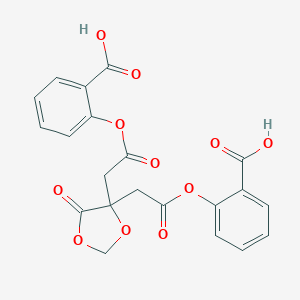

Chemical Properties Analysis

The chemical properties of 4-Methylphenyl 1-thio-β-D-glucopyranoside derivatives are explored through their reactivity and the formation of various glycosidic linkages. The capacity to undergo reactions with specific reagents and under certain conditions reveals the functional groups' reactivity and the compound's potential for synthesis and application in different chemical contexts (Jain & Matta, 1992).

Wissenschaftliche Forschungsanwendungen

-

Field : Chemical Physics and Physical Chemistry

- Application Summary : The compound phenyl-β-D-glucopyranoside, which is structurally similar to 4-Methylphenyl 1-thio-beta-D-glucopyranoside, has been studied for its aggregation preferences .

- Methods : The study used a combination of laser spectroscopy in molecular jets and quantum mechanical calculations .

- Results : At least two structures of β-PhGlc dimer were found maintaining the same intramolecular interactions of the monomers, but with additional intermolecular interactions between the hydroxyl groups .

-

Field : Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others

- Application Summary : 4-Methylphenyl 1-thio-beta-D-galactopyranoside is a chemical compound that is available for purchase and can be used in various areas of research .

- Methods : The specific methods of application or experimental procedures would depend on the specific research context .

- Results : The outcomes obtained would also depend on the specific research context .

-

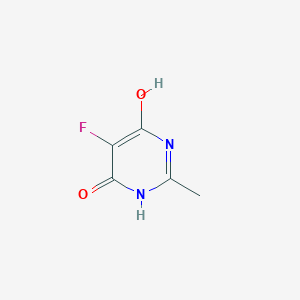

- Application Summary : A compound named 2-O-p-methylphenyl-1-thio-β-d-glucoside, which is similar to 4-Methylphenyl 1-thio-beta-D-glucopyranoside, was found in NL extracts and showed promising results in in silico anti-diabetic activity .

- Methods : The study used in silico methods to evaluate the anti-diabetic activity of the compound .

- Results : The compound exhibited comparable or better binding iGEMDOCK and AutoDock Vina scores than the clinically prescribed standards .

-

Field : Chemical Physics and Physical Chemistry

- Application Summary : Phenyl-β-D-glucopyranoside and Phenyl-β-D-galactopyranoside, which are structurally similar to 4-Methylphenyl 1-thio-beta-D-glucopyranoside, have been studied for their aggregation preferences .

- Methods : The study used a combination of laser spectroscopy in molecular jets and quantum mechanical calculations .

- Results : Several isomers were found for the dimer of β-PhGal forming extensive hydrogen bond networks between the interacting molecules .

-

- Application Summary : Methyl α-D-glucopyranoside, a compound similar to 4-Methylphenyl 1-thio-beta-D-glucopyranoside, has been used to study binding modes in crystalline complexes with an artificial receptor .

- Methods : The study used X-ray crystallography to elucidate the binding modes .

- Results : The study found that each crystal structure is characterized by the presence of two different receptor–sugar complexes .

-

- Application Summary : 2-O-p-methylphenyl-1-thio-β-d-glucoside, a compound similar to 4-Methylphenyl 1-thio-beta-D-glucopyranoside, has been studied for its potential anti-diabetic activity .

- Methods : The study used in silico methods to evaluate the anti-diabetic activity of the compound .

- Results : The compound exhibited comparable or better binding iGEMDOCK and AutoDock Vina scores than the clinically prescribed standards .

-

Field : Chemical Physics and Physical Chemistry

- Application Summary : Phenyl-β-D-glucopyranoside and Phenyl-β-D-galactopyranoside, which are structurally similar to 4-Methylphenyl 1-thio-beta-D-glucopyranoside, have been studied for their aggregation preferences .

- Methods : The study used a combination of laser spectroscopy in molecular jets and quantum mechanical calculations .

- Results : Several isomers were found for the dimer of β-PhGal forming extensive hydrogen bond networks between the interacting molecules .

-

- Application Summary : Methyl α-D-glucopyranoside, a compound similar to 4-Methylphenyl 1-thio-beta-D-glucopyranoside, has been used to study binding modes in crystalline complexes with an artificial receptor .

- Methods : The study used X-ray crystallography to elucidate the binding modes .

- Results : The study found that each crystal structure is characterized by the presence of two different receptor–sugar complexes .

-

- Application Summary : 2-O-p-methylphenyl-1-thio-β-d-glucoside, a compound similar to 4-Methylphenyl 1-thio-beta-D-glucopyranoside, has been studied for its potential anti-diabetic activity .

- Methods : The study used in silico methods to evaluate the anti-diabetic activity of the compound .

- Results : The compound exhibited comparable or better binding iGEMDOCK and AutoDock Vina scores than the clinically prescribed standards .

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCLIQLFPVKINX-LBELIVKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564228 | |

| Record name | 4-Methylphenyl 1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylphenyl 1-thio-beta-D-glucopyranoside | |

CAS RN |

1152-39-2 | |

| Record name | 4-Methylphenyl 1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.